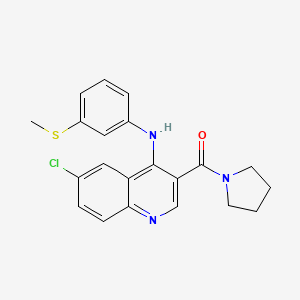

(6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Description

(6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic quinoline derivative characterized by a chloro substituent at position 6, a 3-(methylthio)phenylamino group at position 4, and a pyrrolidin-1-yl methanone moiety at position 3 of the quinoline core. The structural complexity of this compound—particularly the integration of sulfur-containing (methylthio) and nitrogen-containing (pyrrolidinyl) groups—suggests unique electronic and steric properties that may influence its biological interactions and physicochemical behavior.

Properties

IUPAC Name |

[6-chloro-4-(3-methylsulfanylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3OS/c1-27-16-6-4-5-15(12-16)24-20-17-11-14(22)7-8-19(17)23-13-18(20)21(26)25-9-2-3-10-25/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZONXYUZUVKLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone generally involves the following steps:

Starting Material Selection: : The synthesis typically begins with the selection of suitable starting materials such as 6-chloro-3-nitroquinoline and 3-(methylthio)aniline.

Reduction of Nitro Group: : The nitro group in 6-chloro-3-nitroquinoline is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Amine Formation: : The resulting amine is then coupled with 3-(methylthio)aniline via a Buchwald-Hartwig amination reaction.

Formation of Quinolinyl Intermediate: : The product is subsequently subjected to conditions that promote the formation of the quinolinyl intermediate.

Introduction of Pyrrolidin-1-yl Group: : Finally, the intermediate is reacted with pyrrolidine in the presence of a base such as sodium hydride (NaH) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above reaction conditions to increase yield and purity, scaling up the process, and ensuring environmental and economic sustainability. This could include using flow chemistry techniques to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound may undergo oxidation reactions, particularly at the thioether group.

Reduction: : Reduction reactions might be less common but can occur at specific functional groups under suitable conditions.

Substitution: : The chlorine atom on the quinoline ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).

Reduction: : Catalysts like Pd/C under hydrogenation conditions.

Substitution: : Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Oxidation: : Sulfoxides or sulfones.

Reduction: : Amine derivatives.

Substitution: : Substituted quinoline derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

(6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has diverse applications in scientific research:

Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

Biology: : Acts as a probe for studying biological pathways, particularly those involving quinoline derivatives.

Medicine: : Explored for its potential therapeutic effects, including anti-microbial, anti-cancer, and anti-inflammatory activities.

Industry: : Utilized in the development of materials with specific electronic properties, such as in organic light-emitting diodes (OLEDs).

Mechanism of Action

The exact mechanism of action may vary depending on the biological context. Generally:

Molecular Targets: : Could interact with enzymes or receptors that are sensitive to quinoline derivatives.

Pathways Involved: : Inhibition of specific pathways such as DNA synthesis in microbes or cancer cells, modulation of immune responses, or alteration of signaling pathways in target cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Assessment

The compound’s structural resemblance to other quinoline-based molecules can be quantified using chemoinformatic similarity coefficients. The Tanimoto coefficient, a widely validated metric for binary fingerprint comparisons, is often employed to assess molecular similarity . For instance:

- Quinoline-3-carboxamide analogs: Compounds sharing the quinoline-3-carboxamide scaffold but differing in substituents (e.g., halogenation patterns or amino group modifications) may exhibit Tanimoto scores >0.7, indicating moderate to high similarity .

Functional Group Analysis

Key functional groups in the compound and their analogs:

| Group | Role in Target Compound | Comparable Compounds | Biological Implications |

|---|---|---|---|

| 6-Chloro-quinoline | Enhances electrophilicity | Chloroquine (antimalarial) | Improved target binding via halogen interactions |

| 3-(Methylthio)phenylamino | Modulates lipophilicity | Thiouracil (antithyroid) | Alters membrane permeability |

| Pyrrolidinyl methanone | Stabilizes conformation | Rucaparib (PARP inhibitor) | Enhances solubility and bioavailability |

The chloro group at position 6 is critical for electronic effects, similar to chloroquine’s mechanism of action. The pyrrolidinyl methanone moiety, common in kinase inhibitors, likely reduces rotational freedom compared to non-cyclic carboxamides .

Physicochemical and Pharmacokinetic Comparison

Hypothetical properties based on structural analogs (methodology inspired by Table 1 in ):

| Property | Target Compound | Quinoline-3-carboxamide Analog | Chloroquine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~428 | ~390 | 319 |

| LogP | 3.2 (predicted) | 2.8 | 4.5 |

| Aqueous Solubility (µM) | ~50 | ~120 | 1,000 |

The pyrrolidinyl group may mitigate insolubility via hydrogen bonding, a trait observed in polyamine-containing flavonoids like catechins (Figure 4, ).

Research Findings and Implications

The methylthio group’s resemblance to bacterial cofactors (e.g., methylofuran, ) suggests possible applications in antimicrobial drug design. However, its higher molecular weight and moderate solubility may necessitate formulation optimization for in vivo efficacy.

Notes

Biological Activity

The compound (6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone , identified by its CAS number 1357729-47-5 , is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 397.92 g/mol . The compound features a quinoline core substituted with a chloro group and a pyrrolidine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1357729-47-5 |

| Molecular Formula | C21H20ClN3OS |

| Molecular Weight | 397.92 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer effects:

- Inhibition of Cancer Cell Proliferation :

-

Mechanism of Action :

- The mechanism by which this compound exerts its effects appears to involve the inhibition of specific kinases involved in cancer cell signaling pathways. For example, compounds with similar quinoline structures were found to inhibit FLT3 kinase activity, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is highly dependent on their structural features. Modifications at specific positions on the quinoline ring can significantly enhance or diminish their anticancer properties:

- Chloro Substitution : The presence of electron-withdrawing groups like chlorine at the 6-position has been shown to enhance anticancer activity by improving binding affinity to target proteins .

- Pyrrolidine Moiety : The incorporation of a pyrrolidine ring has been associated with increased cell membrane permeability and improved bioavailability, which are critical for effective therapeutic action.

Case Studies

Several studies have investigated the biological effects of quinoline derivatives, including this compound:

- Study on FLT3 Inhibition :

- In Vivo Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.